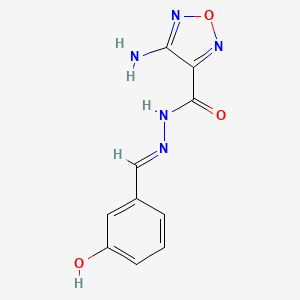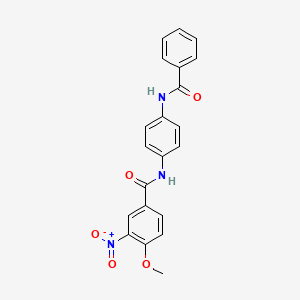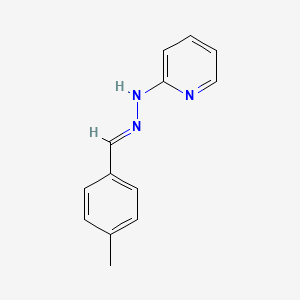![molecular formula C34H30N4 B3858095 (2E,2'E)-1,1'-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine]](/img/structure/B3858095.png)
(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine]
概要
説明
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] is a complex organic compound featuring anthracene moieties linked through a hydrazine bridge. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science, chemistry, and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] typically involves the reaction of anthracene-9-carbaldehyde with hydrazine derivatives under controlled conditions. One common method includes the condensation reaction between anthracene-9-carbaldehyde and 1,2-dihydrazineethane in the presence of a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s electronic properties.
Substitution: The anthracene moieties can participate in electrophilic substitution reactions, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] has several applications in scientific research:
作用機序
The mechanism by which (2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene moieties can intercalate with DNA, affecting transcription and replication processes. Additionally, the hydrazine bridge can form coordination complexes with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: This compound shares the anthracene core but differs in its functional groups, leading to distinct chemical and biological properties.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Another anthracene derivative, known for its high chemosensor activity with respect to hydrogen cations.
Uniqueness
What sets (2E,2’E)-1,1’-ethane-1,2-diylbis[2-(anthracen-9-ylmethylidene)-1-methylhydrazine] apart is its dual anthracene moieties linked through a hydrazine bridge, providing unique electronic and photophysical properties. This structural feature enhances its potential in applications such as bioimaging, optoelectronics, and coordination chemistry.
特性
IUPAC Name |
N,N'-bis[(E)-anthracen-9-ylmethylideneamino]-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4/c1-37(35-23-33-29-15-7-3-11-25(29)21-26-12-4-8-16-30(26)33)19-20-38(2)36-24-34-31-17-9-5-13-27(31)22-28-14-6-10-18-32(28)34/h3-18,21-24H,19-20H2,1-2H3/b35-23+,36-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXKHLOELBKRIR-VJTPSNAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=C2C=CC=CC2=CC3=CC=CC=C31)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=C2C(=CC3=CC=CC=C13)C=CC=C2)CCN(/N=C/C4=C5C(=CC6=CC=CC=C46)C=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B3858022.png)


![1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine](/img/structure/B3858043.png)
![1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858062.png)

![1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858068.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858074.png)
![1-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}acetyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3858084.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3858101.png)
![N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B3858106.png)

![4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3858130.png)
![2-cyano-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B3858133.png)
